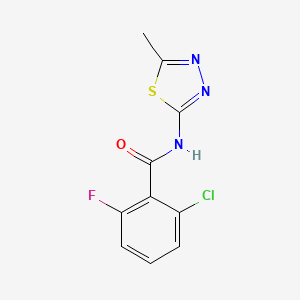

(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL” is a chemical compound with the molecular formula C8H9ClFNO . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” includes an amino group (NH2), a chloro group (Cl), and a fluoro group (F) attached to a phenyl ring, along with an alcohol group (OH) attached to an ethan-1-ol group .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular weight, and toxicity information can be found on chemical databases .Applications De Recherche Scientifique

Synthetic Routes and Structural Properties

- The study of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, derived from chloral and substituted anilines, demonstrates a synthetic route that could be relevant to understanding the chemical behavior and potential applications of similarly substituted compounds (Issac & Tierney, 1996).

Chemosensors Development

- Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds for the development of chemosensors highlights the potential of chloro and fluoro-substituted compounds in detecting various analytes, indicating their applicability in environmental monitoring and diagnostic assays (Roy, 2021).

Pharmaceutical Applications

- Chlorogenic Acid, a compound known for its antioxidant and therapeutic roles, exemplifies the importance of hydroxylated phenyl groups in medicinal chemistry, which could be relevant for the pharmacological exploration of "(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL" (Naveed et al., 2018).

Environmental and Toxicological Studies

- Studies on the environmental occurrence, toxicity, and remediation of emerging organohalides provide a framework for assessing the ecological impact and safety considerations of chloro and fluoro-substituted compounds, which might apply to the chemical (He et al., 2021).

Chemical Functionalization and Applications

- The exploration of phosphonic acids for their bioactive properties and utility in material science demonstrates the versatility of halogenated compounds in various scientific fields, suggesting potential research directions for similarly structured chemicals (Sevrain et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL are the transient receptor potential vanilloid subtype 1 (TRPV-1) and opioid receptors ASIC-1α . These receptors play a crucial role in nociceptive modulation .

Mode of Action

The compound interacts with its targets through the 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole C-region . This interaction leads to the antagonism of TRPV-1 and ASIC-1α, which modulates nociception .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the modulation of nociception, potentially leading to analgesic effects . By antagonizing TRPV-1 and ASIC-1α, the compound may reduce the perception of pain.

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZCJADBZVABTN-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H](CO)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2988696.png)

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-methylbenzamide](/img/structure/B2988701.png)

![2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2988705.png)

![NONYL 3-{5-[(5E)-3-[3-(NONYLOXY)-3-OXOPROPYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}PROPANOATE](/img/structure/B2988707.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)

![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)